molecular formula C14H12Cl2N2O2 B6637254 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B6637254
M. Wt: 311.2 g/mol
InChI Key: XGDSHVZFXHYRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in positron emission tomography (PET) imaging. This compound has shown promising results in preclinical studies as a radiotracer for imaging neuroinflammation, which is believed to play a role in various neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. TSPO is believed to play a role in various cellular processes, including steroidogenesis, apoptosis, and inflammation. Binding of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide to TSPO allows for the visualization and quantification of activated microglia and astrocytes during neuroinflammation.
Biochemical and Physiological Effects:
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been shown to have high affinity and selectivity for TSPO in preclinical studies. It has also been shown to have good pharmacokinetic properties, including high brain uptake and rapid clearance from non-target tissues. 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been well-tolerated in preclinical studies, with no observed toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is its high selectivity and affinity for TSPO, which allows for the specific visualization and quantification of activated microglia and astrocytes during neuroinflammation. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has good pharmacokinetic properties, making it an ideal candidate for PET imaging. However, one limitation of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is its relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in neuroinflammation. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is not specific to any particular disease or pathology, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide in scientific research. One potential application is the use of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide in longitudinal studies to track changes in neuroinflammation over time. Another potential direction is the development of more specific TSPO ligands that can target specific subtypes of activated microglia and astrocytes. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide could be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive picture of neuroinflammation. Finally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide could be used in clinical trials to evaluate its potential as a diagnostic tool for various neurological disorders.

Synthesis Methods

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide can be synthesized using a multistep process involving the reaction of 3,5-dichlorophenylacetic acid with pyridine-4-carboxaldehyde, followed by reduction and acetylation. The final product is a white crystalline powder with a melting point of approximately 120-122°C.

Scientific Research Applications

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been primarily studied for its potential use as a radiotracer in PET imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. This makes 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide a promising tool for imaging neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.

properties

IUPAC Name

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-5-10(6-12(16)7-11)13(19)14(20)18-8-9-1-3-17-4-2-9/h1-7,13,19H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDSHVZFXHYRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C(C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide

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